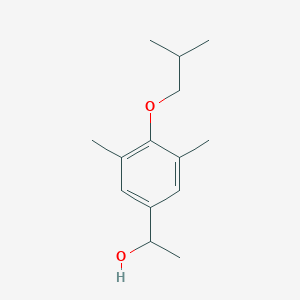
L-Lysine (1)-maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine (1)-maleate is a compound formed by the combination of L-lysine, an essential amino acid, and maleic acid. L-lysine is vital for protein synthesis, tissue repair, and the production of various enzymes and hormones. Maleic acid, on the other hand, is an organic compound used in various industrial applications. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Lysine (1)-maleate can be synthesized through a reaction between L-lysine and maleic acid. The reaction typically involves dissolving L-lysine in water and then adding maleic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to produce high yields of L-lysine, which is then reacted with maleic acid to form this compound. The fermentation process is optimized to maximize the production efficiency and minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine (1)-maleate undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form various derivatives, such as hydroxylysine.
Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.
Substitution: Substitution reactions can replace specific functional groups in L-lysine with other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include hydroxylysine, epsilon-poly-L-lysine, and various lysine derivatives used in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
L-Lysine (1)-maleate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various compounds and materials.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic effects, such as promoting wound healing and supporting immune function.
Industry: Used in the production of biodegradable polymers, food additives, and other industrial products .
Mecanismo De Acción
The mechanism of action of L-Lysine (1)-maleate involves its interaction with various molecular targets and pathways. L-lysine is known to enhance calcium absorption, support collagen synthesis, and play a role in the production of carnitine, which is essential for fatty acid metabolism. Maleic acid, on the other hand, can act as a chelating agent and participate in various biochemical reactions. Together, this compound exerts its effects by modulating these pathways and supporting overall cellular function .
Comparación Con Compuestos Similares
L-Lysine (1)-maleate can be compared with other similar compounds, such as:
Epsilon-poly-L-lysine: A polymer of L-lysine with antimicrobial properties, used in food preservation and medical applications.
L-Lysine monohydrate: A form of L-lysine used as a dietary supplement and in various industrial applications.
L-Lysine hydrochloride: Another form of L-lysine used in pharmaceuticals and as a feed additive .
This compound is unique due to its combination with maleic acid, which imparts additional properties and applications not found in other lysine derivatives.
Propiedades
Número CAS |
93805-83-5 |
|---|---|
Fórmula molecular |
C10H18N2O6 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C4H4O4/c7-4-2-1-3-5(8)6(9)10;5-3(6)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);1-2H,(H,5,6)(H,7,8)/b;2-1-/t5-;/m0./s1 |
Clave InChI |
GEFOKWRLTMRWKN-YYHDXQEUSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)N.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C(CCN)CC(C(=O)O)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


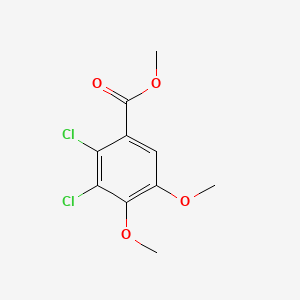


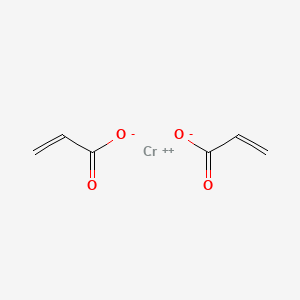
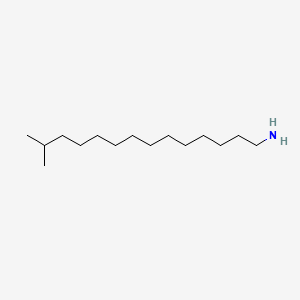

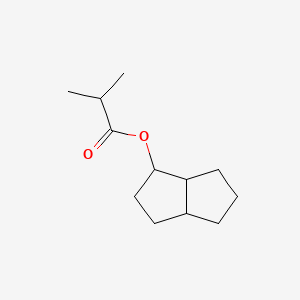


![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
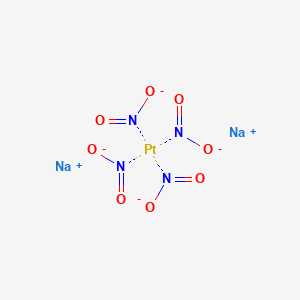
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
